molecular formula C12H11ClN4 B1480722 4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine CAS No. 2097966-80-6

4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine

Cat. No.: B1480722
CAS No.: 2097966-80-6
M. Wt: 246.69 g/mol
InChI Key: RPCFMVBYAKZRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine” is a chemical compound with the molecular formula C12H11ClN4 . It is used for research purposes.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The synthesis involved the condensation of carboxamide with aromatic aldehydes, leading to the formation of various derivatives. These compounds were screened for cytotoxic activities against HCT-116 and MCF-7 cell lines, as well as for 5-lipoxygenase inhibition activities, highlighting the potential for therapeutic applications in cancer treatment and inflammation regulation (Rahmouni et al., 2016).

Antiviral Activity

Another study focused on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which were synthesized and evaluated for their antiviral activity. Despite showing poor activity against DNA viruses, several derivatives significantly inhibited retrovirus replication in cell culture, indicating potential applications in antiviral therapies (Hocková et al., 2003).

Chemical Manipulation for New Compounds

Research also includes the direct metalation of heteroaromatic esters and nitriles using mixed lithium-cadmium bases, leading to the synthesis of dipyridopyrimidinones. This process involved treating cyanopyridines and cyanopyrazine with a base, followed by various reactions to produce new compounds with potential bactericidal, fungicidal, and cytotoxic activities (Bentabed-Ababsa et al., 2010).

Anti-TMV Activity

Another study synthesized novel poly-substituted pyrimidin-5-amino amide and aryl(thio)urea derivatives, evaluating their anti-TMV (Tobacco Mosaic Virus) activity. The synthesis utilized a partial glucokinase activator as the starting material, leading to derivatives that showed promising anti-TMV activity, indicating potential applications in agriculture and plant protection (Wei, 2011).

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-7-5-15-10(6-14-7)9-4-11(13)17-12(16-9)8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCFMVBYAKZRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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